molecular formula C20H21NO3 B2388586 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide CAS No. 1421445-91-1

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide

Cat. No. B2388586
CAS RN: 1421445-91-1
M. Wt: 323.392
InChI Key: GIFXASPDZWASSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would be complex due to the presence of multiple functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The chemical reactions involving “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure .

Scientific Research Applications

Alzheimer's Disease Diagnosis

Naphthalene derivatives, specifically those related to the hydrophobic radiofluorinated derivative [18F]FDDNP, have been utilized in positron emission tomography (PET) for the non-invasive localization and load determination of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients with Alzheimer's disease. This research shows potential for early diagnosis and monitoring the progression of Alzheimer's disease, as well as assessing the effectiveness of experimental treatments (Shoghi-Jadid et al., 2002).

Antiprotozoal and Anticancer Activity

Naphthalene derivatives extracted from Diospyros assimilis have shown significant antiprotozoal activity against protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium. Additionally, these compounds displayed cytotoxicity towards specific cell lines, suggesting potential for the development of new antiprotozoal and anticancer drugs (Ganapaty et al., 2006).

Bioimaging and Fluorescent Chemosensors

Naphthalene derivatives have been engineered as highly selective fluorescent chemosensors for ions such as Al(III), demonstrating applications in bioimaging. This research highlights the potential for naphthalene derivatives in detecting metal ions in cells and biological systems, which can aid in diagnosing and studying diseases at the molecular level (Ding et al., 2013).

Solubility Enhancement for Drug Delivery

The solubility of certain antibacterial and trypanocidal agents has been improved by complexation with cyclodextrins. This research points to the utility of naphthalene derivatives in enhancing the solubility of poorly water-soluble drugs, facilitating their use in biological assays and improving drug delivery mechanisms (Linares et al., 2000).

Synthesis and Characterization for Anticancer Applications

Naphthalene derivatives have also been synthesized and evaluated for their anticancer properties. For instance, N-(ferrocenyl)naphthoyl amino acid esters have shown promising anti-proliferative effects in non-small cell lung cancer and metastatic melanoma cell lines. This suggests the potential of naphthalene derivatives in the development of new anticancer agents (Mooney et al., 2010).

Mechanism of Action

The mechanism of action of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure and the system in which it is used.

Safety and Hazards

The safety and hazards associated with “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure and the conditions under which it is used .

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-12-18(14(2)24-13)19(22)10-11-21-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12,19,22H,10-11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXASPDZWASSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide

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